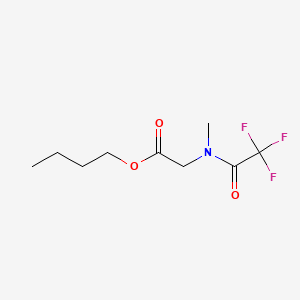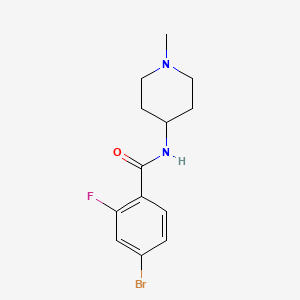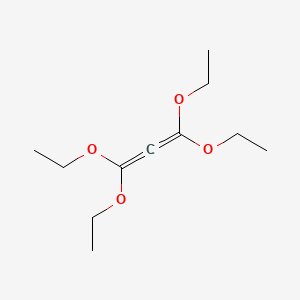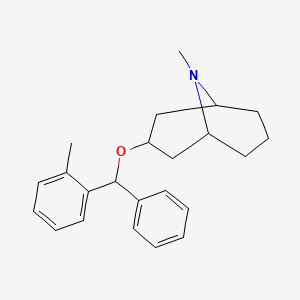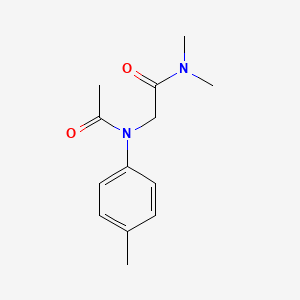
Butyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl diethyl phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is soluble in organic solvents and has various applications in different fields, including chemistry, biology, medicine, and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl diethyl phosphate can be synthesized through the reaction of phosphorus trichloride with butanol and diethyl ether. The reaction typically involves the following steps:
Reaction of phosphorus trichloride with butanol: This step produces butyl phosphorodichloridate.
Reaction of butyl phosphorodichloridate with diethyl ether: This step yields this compound.
The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Butyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus compounds.
Industry: It is used as a plasticizer, flame retardant, and additive in lubricants and hydraulic fluids.
Mechanism of Action
The mechanism of action of butyl diethyl phosphate involves its interaction with various molecular targets, including enzymes and receptors. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The compound’s reactivity with nucleophiles makes it a valuable tool for studying phosphorylation mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different alkyl groups.
Butyl phosphate: Similar structure but lacks the diethyl groups.
Triethyl phosphate: Contains three ethyl groups instead of butyl and diethyl groups.
Uniqueness
Butyl diethyl phosphate is unique due to its specific combination of butyl and diethyl groups, which confer distinct physical and chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Properties
CAS No. |
2737-00-0 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
butyl diethyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-4-7-8-12-13(9,10-5-2)11-6-3/h4-8H2,1-3H3 |
InChI Key |
DWSYMNWJOYKKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



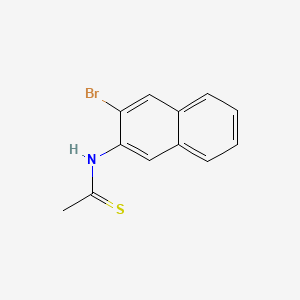
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
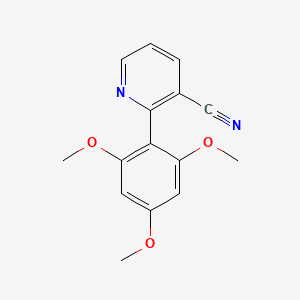
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
